Cas no 2228148-65-8 (2-2-chloro-6-(propan-2-ylsulfanyl)phenylcyclopropan-1-amine)
2-2-chloro-6-(propan-2-ylsulfanyl)phenylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]cyclopropan-1-amine
- EN300-1997231
- 2228148-65-8
- 2-2-chloro-6-(propan-2-ylsulfanyl)phenylcyclopropan-1-amine
-
- Inchi: 1S/C12H16ClNS/c1-7(2)15-11-5-3-4-9(13)12(11)8-6-10(8)14/h3-5,7-8,10H,6,14H2,1-2H3
- InChI Key: XTGJJZCWJFRBGV-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C1CC1N)SC(C)C
Computed Properties
- Exact Mass: 241.0691984g/mol
- Monoisotopic Mass: 241.0691984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 51.3Ų
2-2-chloro-6-(propan-2-ylsulfanyl)phenylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997231-0.05g |
2-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]cyclopropan-1-amine |
2228148-65-8 | 0.05g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1997231-0.1g |
2-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]cyclopropan-1-amine |
2228148-65-8 | 0.1g |
$1106.0 | 2023-09-16 | ||
| Enamine | EN300-1997231-0.25g |
2-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]cyclopropan-1-amine |
2228148-65-8 | 0.25g |
$1156.0 | 2023-09-16 | ||
| Enamine | EN300-1997231-0.5g |
2-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]cyclopropan-1-amine |
2228148-65-8 | 0.5g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1997231-1.0g |
2-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]cyclopropan-1-amine |
2228148-65-8 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1997231-2.5g |
2-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]cyclopropan-1-amine |
2228148-65-8 | 2.5g |
$2464.0 | 2023-09-16 | ||
| Enamine | EN300-1997231-5.0g |
2-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]cyclopropan-1-amine |
2228148-65-8 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1997231-10.0g |
2-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]cyclopropan-1-amine |
2228148-65-8 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1997231-1g |
2-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]cyclopropan-1-amine |
2228148-65-8 | 1g |
$1256.0 | 2023-09-16 | ||
| Enamine | EN300-1997231-5g |
2-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]cyclopropan-1-amine |
2228148-65-8 | 5g |
$3645.0 | 2023-09-16 |
2-2-chloro-6-(propan-2-ylsulfanyl)phenylcyclopropan-1-amine Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 2-2-chloro-6-(propan-2-ylsulfanyl)phenylcyclopropan-1-amine
Introduction to 2-2-chloro-6-(propan-2-ylsulfanyl)phenylcyclopropan-1-amine (CAS No. 2228148-65-8)
2-2-chloro-6-(propan-2-ylsulfanyl)phenylcyclopropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228148-65-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic phenyl ring, modified by chloro and propan-2-ylsulfanyl substituents. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The cyclopropane moiety is particularly noteworthy due to its strained three-membered ring structure, which often enhances biological activity by improving metabolic stability and binding affinity. In contrast, the phenyl ring serves as a scaffold that can be further functionalized to modulate pharmacokinetic properties. The presence of both chloro and propan-2-ylsulfanyl groups introduces additional layers of chemical diversity, allowing for fine-tuning of electronic and steric effects that are critical for drug efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of such compounds with biological targets. The structural motifs present in 2-2-chloro-6-(propan-2-ylsulfanyl)phenylcyclopropan-1-amine suggest that it may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways, making it a valuable candidate for therapeutic applications. For instance, studies have shown that similar scaffolds can modulate the activity of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.
The synthesis of this compound involves multi-step organic transformations, including cyclization reactions to form the cyclopropane ring and functional group interconversions to introduce the desired substituents. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have significantly improved the efficiency and scalability of producing complex molecules like this one. These advancements not only reduce production costs but also allow for rapid exploration of structural analogs.
In the realm of drug discovery, the development of novel molecular entities is predicated on understanding their interactions at a molecular level. The chloro group in 2-2-chloro-6-(propan-2-ylsulfanyl)phenylcyclopropan-1-amine can participate in hydrogen bonding or π-stacking interactions with biological targets, while the propan-2-ylsulfanyl moiety may enhance solubility and cell membrane permeability. Such features are crucial for optimizing pharmacokinetic profiles, ensuring that the drug reaches its target site effectively and remains active for an appropriate duration.
Recent preclinical studies have highlighted the potential of cyclopropane-containing compounds as scaffolds for developing new therapeutics. These studies have demonstrated that such molecules can exhibit potent activity against a range of targets, including kinases and proteases implicated in cancer progression. While further research is needed to fully elucidate the mechanisms of action, these findings underscore the importance of exploring novel chemical entities like 2-2-chloro-6-(propan-2-ylsulfanyl)phenylcyclopropan-1amine.
The pharmaceutical industry continues to invest heavily in innovation to address unmet medical needs. Small molecules like this one represent a cornerstone of modern drug discovery, offering unique structural features that can be leveraged to develop next-generation therapeutics. By integrating cutting-edge synthetic techniques with advanced computational methods, researchers can accelerate the identification and optimization of promising candidates.
The future directions for research on CAS No. 2228148-65-8 include exploring its derivatives through structure-based drug design (SBDD) and fragment-based drug discovery (FBDD). These approaches leverage high-resolution structural information from biological targets to guide the design of molecules with enhanced potency and selectivity. Additionally, green chemistry principles are being increasingly adopted to ensure sustainable synthesis practices, reducing environmental impact while maintaining high yields and purity standards.
In conclusion, 2-chloro -6-( propan - - ) - phen ylcyc lopr o p an - 1 - ami ne ( CAS N o . 2228148 - 65 - 8 ) represents a compelling example of how structural innovation can drive pharmaceutical discovery forward . Its unique combination o f functional groups , coupled wi th recent advances i n synthetic an d computational chemi stry , positions i t as a promi s ing candidate f or furthe r stu dies . As researc h conti nu es , thi s compoun d holds th e pot ential t o contribute t o no ve therapeutic app licat ions , enhanci ng our capaci ty t o combat diverse m edical condit ions .
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